

Technical Guide: GC1118, a Novel Anti-EGFR Antibody for Oncological Research

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Compound of Interest		
Compound Name:	Egfr-IN-118	
Cat. No.:	B15610741	Get Quote

Disclaimer: The following information pertains to the novel anti-epidermal growth factor receptor (EGFR) monoclonal antibody, GC1118. No public research data is available for a compound designated "Egfr-IN-118." It is plausible that "Egfr-IN-118" is an internal, preclinical designation for GC1118 or a related compound. This guide summarizes the currently available preclinical and clinical data for GC1118, which may be of significant interest to researchers in the field of non-small cell lung cancer (NSCLC) and other solid tumors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various epithelial cancers, including non-small cell lung cancer. GC1118 is a novel, fully human monoclonal antibody that targets EGFR with a distinct binding epitope compared to existing anti-EGFR antibodies like cetuximab and panitumumab.[1][2] Preclinical and clinical studies have demonstrated its potential for potent anti-tumor activity, particularly in tumors with high expression of high-affinity EGFR ligands. This document provides a comprehensive overview of the available technical data on GC1118 for researchers and drug development professionals.

Mechanism of Action

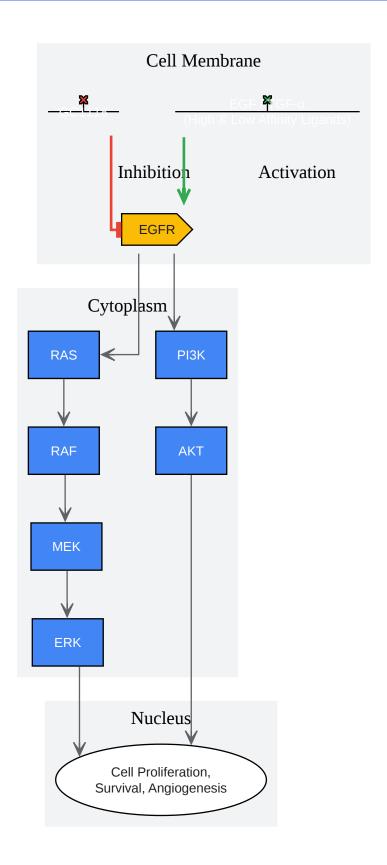
GC1118 binds to the extracellular domain III of EGFR, preventing the binding of both high and low-affinity ligands, such as EGF and TGF-α.[3] This blockade inhibits EGFR signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[3][4] A key differentiator of GC1118 is its superior



inhibitory activity against high-affinity EGFR ligands compared to cetuximab and panitumumab. [1][3][5]

Signaling Pathway









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References

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